ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Overview
Description
Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is a complex organic compound with a molecular formula of C20H22N2O7S This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-hydroxy-5-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminobenzoic acid to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of high-purity reagents. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the morpholine and sulfonyl groups.
Ethyl 4-hydroxybenzoate: Another ester with a hydroxyl group but without the morpholine and sulfonyl groups.
Ethyl 4-{[2-hydroxy-5-(morpholin-4-ylsulfonyl)benzoyl]amino}benzoate: A closely related compound with slight variations in the substituents.
Uniqueness
Ethyl 4-{[2-hydroxy-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is unique due to the presence of both the morpholine ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-2-29-20(25)14-3-5-15(6-4-14)21-19(24)17-13-16(7-8-18(17)23)30(26,27)22-9-11-28-12-10-22/h3-8,13,23H,2,9-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUKIVFXUXQJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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